1-(吡啶-2-基)-1H-吡唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

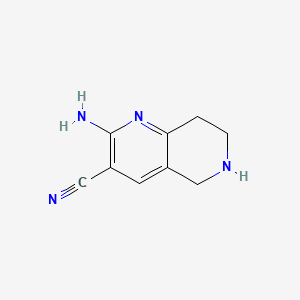

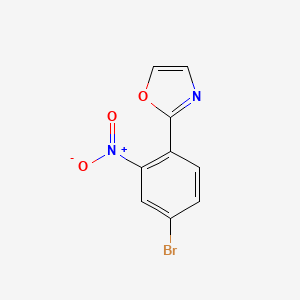

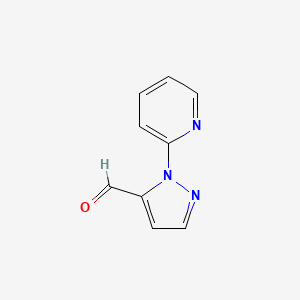

Pyridin-2-yl compounds are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “1H-pyrazole-5-carbaldehyde” part suggests the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and a carbaldehyde group (-CHO), which is a form of aldehyde.

Chemical Reactions Analysis

The reactivity of “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” would depend on the specific functional groups present in the molecule. The pyridine and pyrazole rings might participate in electrophilic substitution reactions, while the aldehyde group might undergo nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” would depend on its specific molecular structure. Generally, compounds with pyridine and pyrazole rings are aromatic and relatively stable. The presence of the aldehyde group might make the compound more reactive .

科学研究应用

Anti-Fibrosis Activity

The compound can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity . These derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Anti-Tubercular Activity

The compound can also be used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Synthesis of Imidates

The compound can be used in the synthesis of imidates . Imidates are a class of organic compounds that are used in a variety of chemical reactions, including as intermediates in the synthesis of other compounds .

Drug Discovery

The compound can be used in the design of privileged structures in medicinal chemistry . Privileged structures are molecular frameworks that are capable of binding to multiple different types of biological targets, making them useful in the discovery of new drugs .

Pharmacological Activities

The compound can be used in the synthesis of pyrimidine derivatives, which are known to exhibit a wide range of pharmacological activities . These activities include antimicrobial, antiviral, antitumor, and antifibrotic effects .

Biological Activities

The compound can be used in the construction of novel heterocyclic compound libraries with potential biological activities . These libraries can be used in the screening of new compounds for biological activity, aiding in the discovery of new drugs .

未来方向

The study of pyridine and pyrazole derivatives is a vibrant field due to their wide range of potential applications, including in medicinal chemistry, materials science, and as ligands in coordination chemistry . Therefore, “1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde” and similar compounds could have interesting properties worth exploring in future research.

作用机制

Target of Action

Related compounds such as pyridine derivatives have been reported to exhibit antifungal activity against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against Sterol 14-alpha demethylase (CYP51) .

Mode of Action

For instance, related compounds have been found to inhibit the formation of yeast to mold and ergosterol biosynthesis in Candida spp . This suggests that 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been shown to inhibit the formation of yeast to mold and ergosterol biosynthesis in candida spp . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death. Therefore, it’s plausible that 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde may affect similar pathways.

Pharmacokinetics

Related compounds have been analyzed for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde.

Result of Action

Related compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains . These compounds inhibit key biological processes in these organisms, leading to their death .

属性

IUPAC Name |

2-pyridin-2-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-4-6-11-12(8)9-3-1-2-5-10-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOIJWOGFKJEMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718984 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269294-20-3 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。